A Technical Guide to (6-Isopropyl-2-methoxypyridin-3-yl)boronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling
A Technical Guide to (6-Isopropyl-2-methoxypyridin-3-yl)boronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid, a key heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, outline a standard synthetic methodology, and provide an in-depth analysis of its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of contemporary drug discovery.
Core Physicochemical Properties
(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is a functionalized pyridine derivative valued for its utility in introducing a substituted aromatic ring system into more complex molecules. Its unique combination of a methoxy group, an isopropyl group, and a boronic acid moiety on a pyridine scaffold allows for fine-tuning of steric and electronic properties in target compounds.
Quantitative data for the compound are summarized below.
| Property | Value | Source |
| Chemical Name | (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid | [1] |
| CAS Number | 477598-24-6 | [1] |
| Molecular Formula | C₉H₁₄BNO₃ | [1] |
| Molecular Weight | 195.02 g/mol | [1] |
| Typical Storage | 2-8°C, Sealed in dry conditions | [2][3] |
Synthesis: A Mechanistic Approach
The synthesis of pyridine boronic acids, including the title compound, is most commonly achieved through a directed ortho-metalation (DoM) strategy followed by electrophilic trapping with a borate ester. This process leverages the directing ability of substituents on the pyridine ring to achieve regioselective C-H activation.
General Synthetic Protocol: Lithiation-Borylation
-
Preparation: A solution of the starting material, 2-methoxy-6-isopropylpyridine, is prepared in an anhydrous aprotic solvent such as tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Nitrogen or Argon). The system is cooled to a low temperature, typically -20°C to -78°C.
-
Lithiation (Directed ortho-Metalation): A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to the solution.
-
Causality: The methoxy group at the C2 position directs the strong base to deprotonate the adjacent C3 position of the pyridine ring. This regioselectivity is crucial for forming the desired isomer. The low temperature is essential to prevent side reactions and decomposition of the highly reactive organolithium intermediate.
-
-
Borylation (Electrophilic Quench): Triisopropyl borate, B(Oi-Pr)₃, is added slowly to the reaction mixture while maintaining the low temperature.[4][5]
-
Causality: The highly nucleophilic carbanion of the lithiated pyridine attacks the electrophilic boron atom of the borate ester. This forms a boronate ester intermediate. Triisopropyl borate is used because it is a liquid, easy to handle, and the isopropoxy groups are readily hydrolyzed in the next step.
-
-
Hydrolysis (Workup): The reaction is quenched by the addition of an aqueous acid solution (e.g., 10% HCl) and allowed to warm to room temperature.[4]
-
Causality: The acidic workup serves two purposes: it neutralizes the remaining base and hydrolyzes the boronate ester to the final boronic acid product. Adjusting the pH to around 5 often facilitates the precipitation of the product from the aqueous layer.
-
-
Isolation: The resulting solid product is collected by filtration, washed with a non-polar solvent (like heptane) to remove organic impurities, and dried under vacuum.
Core Application: The Suzuki-Miyaura Cross-Coupling
The paramount application of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl and vinyl-aryl structures that are prevalent in pharmaceuticals.[6][7]
Catalytic Cycle Workflow
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The workflow illustrates how the boronic acid is incorporated to form the final product.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Mechanistic Pillars of the Reaction
The reaction is a self-validating system built on three fundamental steps:[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., Na₂CO₃, K₃PO₄).[9] The base converts the neutral, trigonal boronic acid into a more nucleophilic, anionic tetrahedral boronate species ([R²-B(OH)₃]⁻), which readily transfers its organic moiety (R²) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]
Exemplary Experimental Protocol
This protocol provides a framework for a typical Suzuki-Miyaura coupling experiment.
-
Reagent Preparation: To a reaction vessel, add (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid (1.2 equivalents), the aryl halide partner (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base such as K₃PO₄ (2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used.[10]
-
Causality: The biphasic solvent system helps dissolve both the organic starting materials and the inorganic base, facilitating the reaction at the interface. Degassing the solvent (by bubbling with an inert gas) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-110°C. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the pure biaryl compound.
Significance in Medicinal Chemistry and Drug Discovery
Heterocyclic boronic acids are indispensable tools for medicinal chemists. The ability to forge C-C bonds between different aromatic and heteroaromatic systems via the Suzuki-Miyaura reaction allows for the systematic exploration of chemical space.[10][11]
-
Scaffold Hopping and SAR: By coupling (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid with various aryl or heteroaryl halides, researchers can rapidly generate libraries of novel biaryl compounds. This enables efficient Structure-Activity Relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.
-
Low Toxicity: Boronic acids and their byproducts (boric acid) generally exhibit low toxicity, making them favorable reagents in pharmaceutical synthesis where biocompatibility is paramount.[12]
-
Bioisosteres and Active Agents: Boronic acids can act as bioisosteres of carboxylic acids and have been incorporated directly into FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), highlighting their therapeutic potential.[12][13]
Conclusion
(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid stands out as a highly valuable and versatile building block for synthetic and medicinal chemistry. Its well-defined physicochemical properties and straightforward synthesis provide a reliable foundation for its use. Its primary application in the robust and efficient Suzuki-Miyaura cross-coupling reaction empowers researchers and drug development professionals to construct complex molecular architectures, accelerating the discovery and development of novel therapeutics.
References
-
(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid. 1PlusChem LLC. [Link]
-
(2-Methoxypyridin-3-yl)boronic acid, CAS No. 163105-90-6. iChemical. [Link]
-
2-Methoxy pyridine -3-yl boronic acid pinacol ester. ChemBK. [Link]
-
2-Methoxy-6-methylpyridine-3-boronic acid | CAS No: 1000802-75-4. Pharmaffiliates. [Link]
-
3-pyridylboronic acid. Organic Syntheses Procedure. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information (PMC). [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information (PMC). [Link]
-
Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
Sources
- 1. 1pchem.com [1pchem.com]
- 2. (2-Methoxypyridin-3-yl)boronic acid, CAS No. 163105-90-6 - iChemical [ichemical.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Methoxypyridine-3-boronic acid | 163105-90-6 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
